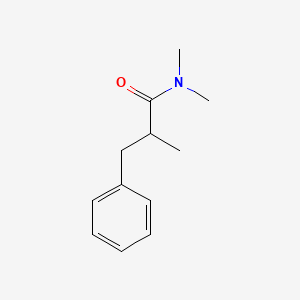
1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) is a chemical compound with the molecular formula C17H28N4O2 and a molecular weight of 320.44 g/mol . It is known for its unique structure, which includes a phenylene group substituted with methyl and butylurea groups. This compound is utilized in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) typically involves the reaction of 4-methyl-1,3-phenylenediamine with butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: This compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific context in which it is used, such as its role in inhibiting or activating certain biochemical processes .
Comparison with Similar Compounds
1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) can be compared with other similar compounds, such as:
1,1’-(4-Methyl-1,3-phenylene)bis(3-isobutylurea): This compound has a similar structure but with isobutyl groups instead of butyl groups.
N,N’-(1,3-Phenylene)dimaleimide: Another related compound with a different functional group arrangement. The uniqueness of 1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for particular applications in research and industry.
Properties
CAS No. |
60903-52-8 |
|---|---|
Molecular Formula |
C17H28N4O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-butyl-3-[3-(butylcarbamoylamino)-4-methylphenyl]urea |
InChI |
InChI=1S/C17H28N4O2/c1-4-6-10-18-16(22)20-14-9-8-13(3)15(12-14)21-17(23)19-11-7-5-2/h8-9,12H,4-7,10-11H2,1-3H3,(H2,18,20,22)(H2,19,21,23) |
InChI Key |
OCHXAFDXWVMHQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=CC(=C(C=C1)C)NC(=O)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(4-Chloro-3-nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11957502.png)



![1,2-Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol hydrochloride](/img/structure/B11957539.png)



